Chromium methacrylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
26416-07-9 |
|---|---|
Molecular Formula |
C12H15CrO6 |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Synthetic Methodologies for Chromium Methacrylate Coordination Compounds
Classical Precipitation and Solution-Phase Synthesis Routes
Traditional synthesis of chromium methacrylate (B99206) often relies on precipitation and solution-phase reactions, which are valued for their scalability and cost-effectiveness.
Reaction of Chromium(III) Salts with Methacrylate Precursors
A prevalent and direct method for synthesizing chromium methacrylate involves the reaction of chromium(III) salts, such as chromium(III) chloride or chromium(III) nitrate, with methacrylate precursors like methacrylic acid or its salts. researchgate.netsmolecule.com The general reaction is conducted in an aqueous or alcoholic medium.
The process typically unfolds as follows:
A chromium(III) salt is dissolved in a suitable solvent, commonly water or ethanol (B145695).
Methacrylic acid is then introduced to the solution.
A base is often added to facilitate the deprotonation of methacrylic acid, promoting the formation of the chromium-methacrylate complex.
The reaction is generally carried out under mild conditions, from room temperature to slightly elevated temperatures, to prevent the unwanted polymerization of the methacrylate ligand. researchgate.net A critical temperature of 40°C has been noted to be important for forming the desired product while avoiding homopolymerization. researchgate.net
The resulting this compound product, often a blue or blue-green microcrystalline powder, can then be isolated from the solution by filtration or crystallization. researchgate.net
A notable variation of this method involves heating an aqueous mixture of a chromium(III) salt, methacrylic acid, and a metal hydroxide (B78521) to near the reflux temperature of the solvent (around 100°C). The reaction time can vary from 10 minutes to 3 hours, with a distinct color change from blue-green to dark green indicating the formation of the chromium complex. This one-pot synthesis is considered environmentally friendly due to the absence of organic solvents.
| Parameter | Typical Range/Value | Notes |
| Temperature | 35°C to reflux (~100°C) | Higher temperatures can decrease reaction time. |
| Reaction Time | 10 minutes to 3 hours | Dependent on the reaction temperature. |
| Solvent | Water, ethanol, or solvent-free | Solvent-free methods are preferred for green synthesis. |
| Precursors | CrCl₃, Cr(NO₃)₃, Methacrylic Acid | The choice of salt can influence reaction conditions. |
| Yield | ~75% | Reported for the reaction of CrCl₃ with sodium methacrylate. researchgate.net |
Utilization of Basic Chromium Sulfate (B86663) in Complex Formation
Basic chromium sulfate is another key precursor in the synthesis of this compound complexes. researcher.lifemit.edu This method is particularly relevant in industries such as leather tanning, where basic chromium sulfate is a common commodity. atamanchemicals.comatamankimya.combuali-chem.com The reaction involves the complexation of chromium(III) ions present in the basic chromium sulfate with methacrylate anions. researcher.life This process is integral to the formation of Werner-type complexes, which are highly reactive and can act as coupling agents. mcgean.com
The synthesis of basic chromium sulfate itself typically involves the reduction of hexavalent chromium (from sodium dichromate) to trivalent chromium using agents like sulfur dioxide or organic compounds such as sucrose. atamanchemicals.comatamankimya.com The resulting basic chromium sulfate is a complex mixture containing chromium hydroxide and chromium sulfate. buali-chem.com This material then reacts with sodium methacrylate to form the desired this compound complex. researcher.life
Advanced Synthetic Approaches for Tailored Structures
To achieve greater control over the structure and properties of this compound compounds, more advanced synthetic strategies have been developed. These methods allow for the creation of materials with tailored functionalities.
Controlled Complexation with Mixed Ligands (e.g., Aqua, Chloro, Hydroxy)
Chromium(III) ions have a strong tendency to form coordination complexes with a variety of ligands. This property is exploited to synthesize mixed-ligand this compound complexes, where the chromium center is coordinated not only to methacrylate but also to other ligands such as aqua (H₂O), chloro (Cl⁻), and hydroxy (OH⁻). frontiersin.orgnih.gov These complexes, often referred to as Werner-type complexes, exhibit unique properties. mcgean.comgoogle.com
Nanostructured Synthesis Techniques (e.g., Inverse Miniemulsion Evaporation for Encapsulation)
Nanostructured synthesis techniques offer precise control over the size, morphology, and composition of this compound materials. One such advanced method is inverse miniemulsion evaporation, which has been successfully employed to encapsulate chromium compounds within polymer shells. researchgate.netcup.edu.cn
In a typical inverse miniemulsion process for encapsulating a chromium salt like chromium(III) chloride, aqueous nanodroplets containing the chromium salt are dispersed in an organic phase. researchgate.netcup.edu.cn This organic phase consists of a solvent (like dichloromethane), a non-solvent (like cyclohexane), and a polymer, such as poly(methyl methacrylate) (PMMA). researchgate.netcup.edu.cn A surfactant is used to stabilize the miniemulsion. researchgate.net
The key steps are as follows:
An aqueous solution of the chromium salt is prepared. cup.edu.cn
This aqueous phase is then emulsified in the organic phase containing the dissolved polymer. cup.edu.cn
The subsequent evaporation of the more volatile solvent (dichloromethane) causes the polymer (PMMA) to precipitate at the interface of the aqueous nanodroplets, forming a shell around the chromium-containing core. researchgate.netonepetro.org
This technique allows for the creation of core-shell nanocapsules with tunable sizes (ranging from approximately 358 to 983 nm) and controlled loading of the chromium compound. researchgate.net The encapsulation can delay the release of the active chromium species, which is a desirable property in applications like controlled crosslinking in polymers. researchgate.net
| Parameter | Value | Reference |
| Nanocapsule Size | 358–983 nm | researchgate.net |
| Chromium Loading | 7.1–19.1% | researchgate.net |
| Chromium Entrapment Efficiency | 11.7%–80.2% | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance safety. acs.org These principles focus on aspects such as atom economy, the use of less hazardous reagents, and energy efficiency. acs.orgtandfonline.com
Key green chemistry approaches in this context include:
Solvent-Free Reactions: As mentioned earlier, one-pot syntheses that avoid the use of organic solvents are a significant step towards greener processes.
Use of Safer Solvents: When solvents are necessary, the use of water or ethanol is preferred over more hazardous organic solvents.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org For instance, catalytic methods can offer higher atom economy compared to stoichiometric reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever feasible, reduces the energy consumption of the process. acs.org The mild temperature conditions used in some classical precipitation methods align with this principle.
Mechanochemical Synthesis: This solventless technique involves the grinding of solid reactants to initiate a chemical reaction. acs.org It has been successfully used to synthesize other chromium(III) complexes and represents a promising green route that avoids the use of toxic solvents and simplifies purification. acs.org
Microwave-Assisted Synthesis: This method can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, which aligns with the principles of energy efficiency. americanelements.comnih.gov While specific examples for this compound are less documented, it is a recognized green technique for synthesizing related polymer systems. americanelements.comnih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.
Advanced Spectroscopic and Structural Characterization Techniques for Chromium Methacrylate
Electronic and Vibrational Spectroscopic Analysis
Electronic and vibrational spectroscopies are foundational in characterizing the molecular properties of chromium methacrylate (B99206). These methods probe the electronic transitions and the vibrational modes of the molecule, offering a comprehensive picture of its bonding and structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within the d-orbitals of the chromium ion in chromium methacrylate. The analysis of tris(methacrylato)chromium(III) reveals a specific spectral profile indicative of its electronic configuration and coordination geometry. ualberta.ca
The UV-Vis spectrum of tris(methacrylato)chromium(III) displays three characteristic absorption bands at approximately 248 nm, 416 nm, and 576 nm. ualberta.caresearchgate.net These bands are assigned to the electronic transitions typical for a chromium(III) ion (a d³ system) situated in an octahedral coordination environment. ualberta.ca The transitions correspond to the spin-allowed d-d transitions from the ⁴A₂g ground state to the ⁴T₁g(P), ⁴T₁g(F), and ⁴T₂g excited states, respectively. The presence and position of these bands confirm that the chromium center in the complex maintains a +3 oxidation state and is surrounded by six oxygen atoms from the methacrylate ligands in an octahedral arrangement. ualberta.ca
Table 1: Electronic Transitions of Tris(methacrylato)chromium(III)
| Absorption Maximum (λmax) | Assignment | Inferred Structural Detail |
|---|---|---|
| 248 nm | ⁴A₂g → ⁴T₁g(P) | Cr(III) in octahedral field ualberta.caresearchgate.net |
| 416 nm | ⁴A₂g → ⁴T₁g(F) | Cr(III) in octahedral field ualberta.caresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy provides critical information about the coordination of the methacrylate ligand to the chromium ion and the integrity of the functional groups within the complex. The analysis of the vibrational frequencies reveals the mode of bonding between the carboxylate group and the metal center. ualberta.ca
In the FTIR spectrum of tris(methacrylato)chromium(III), the most telling feature is the position of the carboxylate stretching vibrations. Strong asymmetric and weak symmetric stretching modes of the carboxylate ion (COO⁻) are observed at approximately 1528 cm⁻¹ and 1423 cm⁻¹, respectively. ualberta.ca Crucially, the characteristic C=O stretching vibration of a free carboxylic acid, typically found around 1700 cm⁻¹, is absent. ualberta.ca This spectral evidence, particularly the separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν ≈ 105 cm⁻¹), strongly indicates that the methacrylate ligands act as chelating bidentate ligands, where both oxygen atoms of the carboxylate group coordinate to the chromium ion. ualberta.ca
Other significant bands in the spectrum include a C=C double bond vibration at 1645 cm⁻¹, confirming the presence of the vinyl group, a bending vibration of the terminal vinyl group at 939 cm⁻¹, and a band at 520 cm⁻¹ attributed to the Cr–O bond vibration. ualberta.calehigh.edu
Table 2: Key FTIR Vibrational Frequencies for Tris(methacrylato)chromium(III)
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 1528 | Asymmetric stretching of carboxylate (ν_as(COO⁻)) | Confirms coordinated carboxylate group ualberta.ca |
| 1423 | Symmetric stretching of carboxylate (ν_s(COO⁻)) | Confirms coordinated carboxylate group ualberta.ca |
| 1645 | C=C stretching | Presence of the methacrylate vinyl group ualberta.calehigh.edu |
| 939 | Bending of terminal vinyl group | Presence of the methacrylate vinyl group ualberta.ca |
| 520 | Cr–O stretching | Direct evidence of metal-ligand bond ualberta.ca |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR, providing a vibrational fingerprint of this compound. acs.org While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa For molecules with a center of symmetry, vibrations can be exclusively Raman or IR active, making the combination of both techniques essential for a complete vibrational analysis. acs.org
For this compound, where the methacrylate ligand coordinates in a bidentate fashion, specific Raman-active modes are expected. shepchem.comosti.gov The symmetric stretching vibration of the carboxylate group (ν_s(COO⁻)) is typically strong in the Raman spectrum. The C=C stretching vibration of the methacrylate's vinyl group is also expected to produce a distinct and intense Raman signal, generally observed in the range of 1640-1650 cm⁻¹. semi.ac.cn
Furthermore, the low-frequency region of the Raman spectrum is particularly useful for identifying metal-ligand vibrations. The stretching and bending modes of the Cr-O bonds are expected in this region. researchgate.net Based on studies of chromium oxides and other chromium carboxylates, the Cr-O stretching vibrations can be anticipated at wavenumbers below 650 cm⁻¹. researchgate.netshepchem.com These bands provide a direct probe of the coordination sphere around the chromium center.
Table 3: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| C=C stretching | 1640 - 1650 | Confirms integrity of the vinyl group semi.ac.cn |
| ν_s(COO⁻) | ~1420 - 1440 | Strong signal expected for symmetric carboxylate stretch |
| O-C-O bending | ~650 - 700 | Ligand deformation mode |
Magnetic Resonance and X-ray Diffraction Studies
To further probe the electronic environment of the chromium ion and the surface chemistry of the material, magnetic resonance and X-ray techniques are employed.
Electron Paramagnetic Resonance (EPR) for Chromium Ion Environment
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, making it ideal for analyzing the Cr(III) center in this compound. ualberta.ca The EPR spectrum of tris(methacrylato)chromium(III) exhibits a single, distinct line with a g-value of 1.979. ualberta.ca
This observed g-value is characteristic of a Cr³⁺ ion (a spin S=3/2 system) in an octahedral or nearly octahedral crystal field. ualberta.ca In such a symmetric environment, the transitions between the spin states (e.g., +3/2 → +1/2, +1/2 → -1/2) often coincide, resulting in a single, relatively sharp resonance line. ualberta.ca The EPR data thus corroborates the findings from UV-Vis spectroscopy, confirming both the +3 oxidation state of chromium and its octahedral coordination sphere within the complex. ualberta.ca
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ualberta.camdpi.com Analysis of tris(methacrylato)chromium(III) via XPS confirms the presence of chromium, oxygen, and carbon. ualberta.cashepchem.com High-resolution scans of the specific elemental regions provide detailed chemical information.
The Cr 2p region is crucial for determining the oxidation state of chromium. The Cr 2p₃/₂ peak for Cr(III) species is typically observed at a binding energy of approximately 576-577 eV. nih.gov This is distinct from Cr(0) (around 574.3 eV) and Cr(VI) (around 579-580 eV), confirming the trivalent state of chromium in the complex. nih.gov
The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments. The primary peak corresponds to the oxygen atoms in the carboxylate groups coordinated to chromium (Cr-O-C).
The C 1s spectrum can also be resolved into multiple components, representing the different types of carbon atoms in the methacrylate ligand: the carbon in the carboxylate group (O-C=O), the sp² hybridized carbons of the vinyl group (C=C), and the sp³ hybridized methyl carbon (C-H).
Table 4: Representative XPS Binding Energies for this compound
| Spectral Region | Component | Approximate Binding Energy (eV) | Significance |
|---|---|---|---|
| Cr 2p₃/₂ | Cr(III) | 576.5 - 577.0 | Confirms +3 oxidation state of chromium ualberta.canih.gov |
| O 1s | C-O-Cr | ~531.5 | Oxygen in the coordinated carboxylate group |
| C 1s | O-C=O | ~288.5 - 289.0 | Carbonyl carbon in the carboxylate group |
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline structure of a material, XRD can identify the phase, and measure the degree of crystallinity.
In the study of this compound and related materials, XRD is crucial for distinguishing between amorphous and crystalline phases. Research on tris(methacrylato)chromium(III) produced from an aqueous solution of CrCl₃ and sodium methacrylate described it as a blue microcrystalline powder, suggesting some degree of crystalline order. tandfonline.com However, the synthesis of chromium carboxylates under aqueous conditions can often lead to the formation of complex clusters rather than simple monomeric crystals. researchgate.net
Studies on related polymer systems incorporating chromium or methacrylate provide further insight. For instance, XRD analysis of a magnetic nanocomposite coated with an amino-modified glycidyl (B131873) methacrylate polymer revealed a broad peak, indicating the presence of an amorphous polymer layer on the nanoparticle surface. mdpi.com Similarly, cross-linked polymethyl methacrylate (C-PMMA) exhibits broad peaks characteristic of its amorphous nature. nih.gov The introduction of crystalline nanoparticles into such a matrix results in the appearance of sharp peaks corresponding to the nanoparticles superimposed on the broad amorphous pattern of the polymer. nih.gov These findings suggest that the crystallinity of this compound is highly dependent on the synthesis route and whether it exists as a pure compound or as part of a composite material.
| Material | XRD Findings | Reference |
| Tris(methacrylato)chromium(III) | Described as a microcrystalline powder. | tandfonline.com |
| Magnetic Polymer Nanocomposite | Showed a broad peak indicating an amorphous polymer coating. | mdpi.com |
| Cross-linked Polymethyl Methacrylate (C-PMMA) | Demonstrated broadened peaks attributable to its amorphous nature. | nih.gov |
| Poly(methacryloyl chloride) (PMACl) | Found to be less amorphous than Poly(methyl methacrylate) (PMMA). | tubitak.gov.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of chemical compounds. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment and connectivity of atoms within a molecule.
While NMR is powerful, its application to chromium(III) methacrylate presents significant challenges. The chromium(III) ion is paramagnetic, meaning it has unpaired electrons. This paramagnetism causes a significant broadening of NMR signals, often rendering them undetectable or very difficult to interpret. This effect can obscure the detailed structural information that would typically be obtained for a diamagnetic analogue.
Despite these challenges, NMR is cited as a characterization technique for chromium-containing methacrylate complexes, such as aqua chloro hydroxy methacrylate chromium complexes, where it is used in combination with other methods to determine structure and composition. ontosight.ai To overcome the issues caused by paramagnetism, specialized techniques can be employed. One such approach involves the use of paramagnetic relaxation agents, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), which can ironically be used to decrease the long relaxation times of certain nuclei (like carbonyl carbons) in acrylic polymers, allowing for faster data acquisition in ¹³C-NMR. tandfonline.com For this compound itself, structural elucidation often relies more heavily on other techniques that are less affected by paramagnetism, with NMR providing complementary, albeit limited, data. researchgate.netontosight.ai
Microscopic and Morphological Characterization
Microscopic techniques are essential for visualizing the size, shape, and surface features of materials at the micro- and nanoscale. When combined with analytical methods, they can also provide information on elemental composition and distribution.
Scanning Electron Microscopy (SEM) for Particle Morphology and Elemental Composition
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
SEM analysis has been successfully applied to characterize the morphology of tris(methacrylato)chromium(III). tandfonline.comresearchgate.net Research findings have shown that this compound, when synthesized via a specific route, consists of spherical particles with a diameter of approximately 2.5 micrometers. tandfonline.comresearchgate.net This well-defined, regular morphology is a critical characteristic, suggesting potential applications where particle shape and size are important. tandfonline.com In studies of related materials, such as chromium-based metal-organic frameworks (Cr-MOFs), SEM images have revealed irregularly arranged spherical particles with a porous structure. acs.org For polymer composites, SEM is used to investigate surface morphologies and the dispersion of nanoparticles within the polymer matrix. nih.gov
| Material | SEM Findings | Approximate Size | Reference |
| Tris(methacrylato)chromium(III) | Spherical particles | 2.5 µm | tandfonline.comresearchgate.net |
| Cr-based Metal-Organic Framework (Cr-MOF) | Irregularly arranged spherical particles with porous structure | 500 nm | acs.org |
| PMMA/CrCl₃ Nanocapsules | Investigated morphology using Environmental SEM (ESEM) | N/A | cup.edu.cn |
Energy Dispersive X-ray Analysis (EDAX) for Elemental Mapping
Energy Dispersive X-ray Analysis (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically integrated with an SEM, where the electron beam excites atoms in the sample, causing them to emit X-rays at energies characteristic of their atomic structure.
EDAX is a primary method for confirming the elemental composition of this compound. tandfonline.comresearchgate.net Analysis of tris(methacrylato)chromium(III) confirmed the presence of the expected elements: chromium, oxygen, and carbon. researchgate.net In one study, the elemental concentration of chromium was found to be approximately 8.7%. researchgate.net
This technique is not only qualitative but can also be quantitative, providing weight and atomic percentages of the elements present. For example, EDAX analysis of a chromium-based metal-organic framework provided detailed compositional data, as shown in the table below. acs.org Furthermore, EDAX can be used to create elemental maps, which visually display the distribution of specific elements across the surface of the sample, confirming the uniform incorporation of chromium within the material. mdpi.comresearchgate.net
Elemental Composition of a Cr-MOF via EDX acs.org
| Element | Weight % | Atomic % |
|---|---|---|
| Carbon (C) | 11.71 | 24.54 |
| Oxygen (O) | 27.89 | 43.88 |
| Chlorine (Cl) | 6.38 | 4.53 |
| Sulfur (S) | 2.95 | 2.32 |
Thermal Analysis for Material Transformation Studies
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. These methods are vital for determining the thermal stability, decomposition behavior, and phase transitions of materials like this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Patterns
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the thermal stability, decomposition temperatures, and composition of materials.
The thermal stability of tris(methacrylato)chromium(III) has been investigated using TGA, which revealed that the compound is thermally stable to above 350°C. tandfonline.comresearchgate.net This high thermal stability is a significant property, suggesting its suitability for applications requiring resistance to high temperatures. tandfonline.comresearchgate.net
In contrast, other chromium-containing methacrylate materials may exhibit different decomposition profiles. For example, a commercial bonding agent containing chromium(III) methacrylate (Volan®) reportedly has a decomposition onset at 220°C. General studies of chromium complexes suggest they typically show exothermic decomposition peaks between 250°C and 300°C, attributed to ligand oxidation. The thermal degradation of polymers like poly(methyl methacrylate) (PMMA) generally begins above 200°C, and TGA studies on composites show that the inclusion of metal-containing additives, such as copper hydroxy methacrylate, can significantly shift the decomposition pattern to higher temperatures, thereby enhancing thermal stability. marquette.edu
Decomposition Temperatures of this compound and Related Materials
| Material | Technique | Key Thermal Finding | Reference |
|---|---|---|---|
| Tris(methacrylato)chromium(III) | TGA | Stable above 350°C | tandfonline.comresearchgate.net |
| Volan® (Cr(III) methacrylate complex) | TGA | Decomposition onset at 220°C | |
| Typical Chromium Complexes | TGA-DSC | Exothermic peaks at 250–300°C |
Coordination Chemistry and Ligand Field Theory Investigations of Chromium Methacrylate
Detailed Analysis of Ligand-Metal Interaction Dynamics
The interaction between the chromium center and the methacrylate (B99206) ligands is a key determinant of the compound's structure and properties. This section explores the nature of this coordination.
Chelating Bidentate Carboxylate Coordination
Spectroscopic evidence strongly supports the coordination of the methacrylate ligand to the chromium(III) ion in a chelating bidentate fashion. researchgate.net In this arrangement, both oxygen atoms of the carboxylate group bond to the central chromium ion, forming a stable chelate ring. Infrared (IR) spectroscopy is a powerful tool for elucidating this coordination mode. The position of the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the carboxylate group provides insight into its binding. In tris(methacrylato)chromium(III), the strong asymmetric and weak symmetric stretching modes are observed at approximately 1528 cm⁻¹ and 1423 cm⁻¹, respectively. researchgate.net The separation between these two frequencies (Δν) is a critical diagnostic parameter. A relatively small Δν value is characteristic of a chelating bidentate coordination. The absence of a C=O stretching vibration around 1700 cm⁻¹, which would be expected for a monodentate coordination, further substantiates the bidentate chelation. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Asymmetric Carboxylate Stretch (ν_asym) | 1528 | Indicates chelating bidentate coordination |
| Symmetric Carboxylate Stretch (ν_sym) | 1423 | |
| C=O Stretch (uncoordinated) | Absent (around 1700) | Rules out monodentate coordination |
| Cr-O Stretch | 520 | Confirms metal-oxygen bond |
Influence of Chromium Oxidation State on Coordination Geometry
The oxidation state of the chromium ion plays a pivotal role in determining the coordination geometry of the resulting complex. For chromium methacrylate, the +3 oxidation state is the most common and stable. In tris(methacrylato)chromium(III), the Cr(III) center is surrounded by three bidentate methacrylate ligands, resulting in a total of six coordinating oxygen atoms. This leads to a six-coordinate complex with an octahedral geometry. researchgate.net
Theoretical studies on analogous chromium(III) carboxylate complexes, such as tris-chromium acetate (B1210297), corroborate the stability of the high-spin state for Cr(III) in an octahedral environment. scirp.org The d³ electronic configuration of Cr(III) in a high-spin octahedral field results in a half-filled t₂g subshell, which is energetically favorable. While other oxidation states of chromium are known to form complexes with different geometries, for this compound, the octahedral coordination around a Cr(III) center is the well-established and characterized structure.
Electronic Structure and Bonding Characteristics
The electronic structure and the nature of the chemical bonds in this compound are best understood through the application of molecular orbital and ligand field theories.
Molecular Orbital Theory Applications in Chromium-Methacrylate Complexes
A qualitative molecular orbital (MO) diagram for an octahedral Cr(III) complex like tris(methacrylato)chromium(III) can be constructed by considering the interactions between the metal d-orbitals and the ligand group orbitals. In an octahedral field, the five degenerate d-orbitals of the chromium ion split into two sets: the lower energy t₂g orbitals (d_xy, d_xz, d_yz) and the higher energy e_g orbitals (d_z², d_x²-y²).
The frontier molecular orbitals are crucial in determining the electronic properties of the complex. Theoretical calculations on a similar complex, tris-chromium acetate, show that the Highest Occupied Molecular Orbital (HOMO) has significant metal character, primarily arising from the chromium ion's d-orbitals. scirp.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the ligands. This distribution of electron density in the frontier orbitals has implications for the complex's reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis of chromium acetate complexes indicates that the bonding is primarily due to the donation of lone pair electrons from the oxygen atoms of the carboxylate ligands to the vacant orbitals of the chromium ion. scirp.org
Ligand Field Stabilization Energy and Spectrochemical Series Contributions
Ligand Field Theory (LFT) provides a quantitative measure of the energetic stabilization gained by a transition metal ion upon complex formation. The energy difference between the t₂g and e_g orbitals in an octahedral complex is denoted as Δ_o (or 10Dq). The magnitude of Δ_o is influenced by the nature of the ligands, as described by the spectrochemical series.
For tris(methacrylato)chromium(III), the UV-Vis spectrum provides experimental evidence for the d-d electronic transitions and allows for the determination of Δ_o. The spectrum of tris(methacrylato)chromium(III) exhibits absorption bands that are characteristic of a Cr(III) ion in an octahedral coordination sphere. researchgate.net Carboxylate ligands like methacrylate are generally considered to be weak-field ligands, meaning they cause a relatively small splitting of the d-orbitals. The Ligand Field Stabilization Energy (LFSE) for a d³ ion like Cr(III) in an octahedral field is calculated as -1.2 Δ_o. This significant stabilization energy contributes to the thermodynamic stability of the complex.
| Parameter | Value | Significance |
|---|---|---|
| Absorption Maxima (λ_max) | Not explicitly stated in the provided text | Corresponds to d-d electronic transitions |
| Ligand Field Splitting (Δ_o) | Can be calculated from λ_max | Indicates the energy difference between t₂g and e_g orbitals |
| Ligand Field Stabilization Energy (LFSE) | -1.2 Δ_o | Quantifies the energetic stabilization of the Cr(III) ion |
Isomeric and Stereochemical Considerations in Complex Formation
The octahedral geometry of tris(methacrylato)chromium(III), with its three chelating bidentate ligands, gives rise to the possibility of both geometrical and optical isomerism.
As a tris(bidentate) complex of the type M(AA)₃, where AA represents a symmetrical bidentate ligand, tris(methacrylato)chromium(III) can exist as two non-superimposable mirror images, known as enantiomers. These optical isomers are designated as lambda (Λ) and delta (Δ), which describe the left-handed and right-handed helicity of the arrangement of the chelate rings around the central metal ion, respectively. libretexts.org Due to the symmetrical nature of the methacrylate ligand when coordinated in a bidentate fashion, geometrical isomers (cis/trans or fac/mer) are not possible for the homoleptic [Cr(methacrylate)₃] complex. shaalaa.comdoubtnut.com However, if the methacrylate ligands were unsymmetrical or if other ligands were present in the coordination sphere, geometrical isomerism would be a consideration. The existence of these stereoisomers is a fundamental aspect of the coordination chemistry of such tris-chelate complexes.
Geometrical and Optical Isomerism in Polymethacrylate (B1205211) Complexes
When this compound is involved in a polymer structure, the chromium(III) ion can act as a cross-linking agent, connecting different polymethacrylate chains or different segments of the same chain. This cross-linking establishes octahedral coordination centers within the polymer matrix. The spatial arrangement of the coordinated methacrylate groups around these chromium centers can lead to both geometrical and optical isomerism.
Geometrical Isomerism Geometrical isomerism arises when ligands occupy different positions around the central metal ion. In a chromium polymethacrylate network, if a chromium ion is coordinated by, for example, three methacrylate groups from three different polymer chains, it forms a complex analogous to an M(A-A)₃ type, where geometrical isomerism is not possible. However, if other ligands (like water or initiator fragments) are also coordinated, different arrangements can occur. For a chromium center with a general formula of [Cr(methacrylate)₂(X)₂], where X is another ligand, two geometrical isomers are possible:
cis-isomer : The two X ligands are in adjacent positions (90° apart).
trans-isomer : The two X ligands are in opposite positions (180° apart).
For a coordination site of the type [Cr(methacrylate)₃(X)₃], facial (fac) and meridional (mer) isomers can exist.
fac-isomer : The three identical ligands are located on one triangular face of the octahedron.
mer-isomer : The three identical ligands are arranged in a plane that bisects the octahedron.
| Coordination Type (Hypothetical) | Isomerism Possible | Description |
|---|---|---|
| [Cr(methacrylate)₃] | Optical (Δ and Λ enantiomers) | Three bidentate ligands create a chiral propeller-like structure. |
| [Cr(methacrylate)₂(X)₂] | Geometrical (cis/trans) and Optical | The cis isomer is chiral and can exist as a pair of enantiomers. The trans isomer is typically achiral. |
| [Cr(methacrylate)(X)₄] | None | Insufficient number of differing ligand types to create isomers. |
Chiral Induction in Polymerization Reactions
Chiral induction in polymerization refers to the process of preferentially forming one enantiomer of a chiral polymer. For polymethacrylates, this involves controlling the stereochemistry (tacticity) of the polymer backbone. The introduction of this compound into the polymerization process opens up several pathways for chiral induction, where the metal complex plays a direct role in transferring stereochemical information to the growing polymer chain.
Several distinct strategies can be employed for chiral induction in metallopolymers:
Use of a Chiral Monomer : While this compound itself is not chiral, copolymerization with a chiral methacrylate monomer could introduce chirality.
Polymerization in a Chiral Solvent : Performing the polymerization in a chiral solvent can create a diastereomeric interaction with the transition state of the polymerization, favoring the formation of one helical polymer chain over the other.
Use of a Chiral Initiator or Catalyst : A chiral initiator can start the polymer chain in a specific stereochemical configuration, which may then propagate along the chain.
A particularly relevant method involves "chirality transfer" from a chiral metal complex. In this approach, a pre-synthesized, optically pure chiral chromium complex containing polymerizable methacrylate ligands is used. During polymerization, the chiral environment around the chromium center directs the stereochemistry of the incoming monomer units and the conformation of the growing polymer chain. For instance, a chiral ligand attached to the chromium, such as (-)-sparteine (B7772259) in analogous zinc systems, can stereochemically control the polymerization of the coordinated methacrylate ligands. After the polymerization is complete, the chiral chromium template can be removed, potentially leaving behind an optically active polymer whose chirality is solely due to the configuration of its backbone. The success of this chirality transfer is highly dependent on the structure of the complex, as the polymerizable groups must be held in close proximity to the chiral influence of the metal center.
| Method of Chiral Induction | Mechanism | Applicability to this compound |
|---|---|---|
| Chiral Initiator | The initiator fragment at the beginning of the polymer chain is chiral, influencing the stereochemistry of subsequent monomer additions. | A chiral initiator could be used in the free-radical polymerization of this compound. |
| Chiral Ligand on Chromium | A chiral, non-methacrylate ligand is coordinated to the chromium. This chiral environment (template) influences the polymerization of the methacrylate ligands. | A complex like [Cr(chiral ligand)(methacrylate)₂] could be synthesized and polymerized to transfer chirality to the polymer backbone. |
| Chiral Solvent | The solvent creates a chiral environment that influences the polymerization's transition state energetics. | Polymerization could be conducted in an optically active solvent to induce a preferred helical structure in the resulting polymer. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| tris(methacrylato)chromium(III) |
| [Cr(C₂O₄)₃]³⁻ (Tris(oxalato)chromate(III)) |
| (-)-sparteine |
Polymerization Science and Material Engineering with Chromium Methacrylate
Chromium Methacrylate (B99206) as a Polymerization Initiator and Catalyst
Chromium methacrylate and its related chromium complexes have demonstrated significant utility in polymerization science, acting as both initiators and catalysts for the polymerization of various monomers. These compounds can participate in different polymerization mechanisms, including those involving free radicals and coordination-insertion pathways.
Catalytic Activity in Vinyl Monomer Polymerization
Redox initiator systems that include chromium(II) acetate (B1210297) have been studied for the polymerization of vinyl monomers in dimethylformamide (DMF) at low temperatures. rsc.org The activity of organic peroxides in these systems for the redox polymerization of methyl methacrylate (MMA) at -28°C was found to decrease in the following order: hydroperoxide > diacylperoxide > perester = dialkyl peroxide. rsc.org
The kinetics of MMA polymerization initiated by the chromium(II) acetate and benzoyl peroxide (BPO) system exhibit unique characteristics. The initial rate of polymerization shows a very small dependence on the concentrations of the initiator components, with kinetic orders of 0.1 and 0.2 for chromium(II) acetate and BPO, respectively. rsc.org However, the rate of polymerization is proportional to the square of the MMA concentration, a phenomenon attributed to primary radical termination. rsc.org A notable feature of this system is the continuous polymerization of MMA without a dead-end polymerization even after the red chromium(II) is consumed and converted to the blue chromium(III). rsc.org Furthermore, the degree of polymerization of the resulting poly(methyl methacrylate) (PMMA) at temperatures below 30°C increases with monomer conversion. rsc.org
The following table summarizes the second-order rate constants for the reduction of benzoyl peroxide with chromium(II) acetate at different temperatures. rsc.org
| Temperature (°C) | Second-Order Rate Constant (dm³ mol⁻¹ min⁻¹) |
| -10 | 0.65 |
| -20 | 0.24 |
| -28 | 0.075 |
Investigation of Organometallic Chromium Complexes as Polymerization Catalysts
Organometallic chromium complexes, particularly those with donor-functionalized cyclopentadienyl (B1206354) ligands, are effective precatalysts for ethylene (B1197577) polymerization. researchgate.net These single-site chromium catalysts can produce polyethylenes ranging from low to high molecular weights. researchgate.net The introduction of electron-rich cyclopentadienyl or indenyl ligands has been shown to enhance catalytic activity and the ability to incorporate α-olefins like 1-hexene (B165129) into the polymer chain. researchgate.net
Upon activation with methylaluminoxane (B55162) (MAO), certain chromium(III) complexes exhibit extremely high activity for ethylene polymerization. researchgate.net For instance, some systems have achieved activities as high as 1.18 × 10⁸ g(PE) mol⁻¹(Cr) h⁻¹. researchgate.net These catalysts also demonstrate high thermal stability in terms of both activity and the molecular weight of the produced polyethylene (B3416737). researchgate.net At 100 °C, one such catalyst maintained a remarkable activity of 1.01 × 10⁸ g(PE) mol⁻¹(Cr) h⁻¹ and produced polyethylene with a high molecular weight of 24.6 × 10⁴ g mol⁻¹. researchgate.net
The structure of the ligand plays a crucial role in the catalyst's performance. Variations in the ligand can significantly affect catalyst activity and stability. researchgate.net The ratio of the aluminum cocatalyst to the chromium complex (Al/Cr ratio) is another important parameter that influences catalytic activity. researchgate.net
Radical Polymerization Initiation Mechanisms (e.g., Chromium(II) Acetate/Benzoyl Peroxide Systems)
The polymerization of methyl methacrylate (MMA) initiated by the "aged" chromium(II) acetate and benzoyl peroxide (BPO) system in N,N'-dimethylformamide (DMF) has been investigated. researchgate.net This system was initially considered a living radical polymerization. researchgate.net The reaction between chromium(II) acetate and BPO produces N-methylformamidomethyl benzoate (B1203000) and the N-methylformamidomethylchromium(III) cation as an intermediate. researchgate.net This intermediate can further react with BPO, leading to the formation of additional free radicals compared to the thermolysis of BPO alone. researchgate.net
This evidence suggests that the polymerization of MMA in this system is a normal radical polymerization involving free and uncomplexed radicals. researchgate.net The observed increase in the degree of polymerization with conversion is a characteristic feature. researchgate.net The presence of various amines as ligands can influence the polymerization rate. Aliphatic amines like ethylenediamine (B42938) tend to decrease the rate of polymerization, whereas dipyridyl and o-phenanthroline can accelerate it. researchgate.net
Graft Copolymerization Mechanisms and Kinetics
Graft copolymerization is a versatile method for modifying the properties of polymers. This compound has been utilized in grafting reactions to impart new functionalities to existing polymer backbones.
Grafting onto Elastomeric Backbones (e.g., Acrylonitrile-Butadiene Rubber)
This compound can be grafted onto acrylonitrile-butadiene rubber (NBR) to improve the adhesive properties of materials like epoxy-novolac resins. rsc.org The resulting graft copolymer, acrylonitrile-butadiene rubber grafted poly(this compound) (GNBR), is synthesized via solution graft copolymerization. rsc.org The double bonds in this compound facilitate its grafting onto the NBR backbone, while its carboxyl and hydroxyl groups can effectively modify epoxy resins. rsc.org
The efficiency of the grafting process is influenced by several factors, including the concentration of this compound, the initiator concentration, reaction temperature, and reaction time. rsc.org In one study, the highest graft efficiency was achieved with equal parts by weight of this compound and NBR, reacted for 4 hours at 75 °C. rsc.org The concentration of the initiator, benzoyl peroxide (BPO), also plays a critical role. The graft efficiency was found to increase with initiator concentration up to a certain point (6 wt% BPO) and then decrease. rsc.org
The incorporation of GNBR into an epoxy-novolac resin has been shown to significantly improve the mechanical properties of the adhesive, including tensile strength, Young's modulus, failure strain, and lap shear strength at both room temperature and lower temperatures (233 K). rsc.org
The following table presents the effect of initiator (BPO) concentration on the graft efficiency (GE) of this compound onto NBR. rsc.org
| Initiator (BPO) Concentration (wt%) | Graft Efficiency (GE) (%) |
| 1-5 | Increasing Trend |
| 6 | 48.7 (Maximum) |
| >6 | Decreasing Trend |
Radiation-Induced Grafting onto Polymer Substrates (e.g., Collagen-Poly(methyl methacrylate) Copolymers)
Radiation-induced grafting is a technique that utilizes high-energy radiation, such as gamma rays or electron beams, to initiate the grafting process. nih.gov This method can be used to modify the surface of various polymers, both synthetic and natural, without the need for chemical initiators or heating. ichtj.waw.pl The process involves the generation of active radical sites on the polymer substrate through irradiation, which then react with monomers to form grafted chains. ichtj.waw.pl
While the synthesis of collagen-poly(methyl methacrylate) (Col-PMMA) graft copolymers has been reported using chemical initiators like tributylborane, the specific use of radiation-induced grafting for this particular system is not extensively detailed in the provided search results. mdpi.comnih.gov However, the principles of radiation-induced grafting are well-established and can be applied to a wide range of monomer and polymer combinations. ichtj.waw.pl The technique offers advantages such as clean and environmentally friendly processing, as it often does not require potentially harmful catalysts or additives. nih.gov The selection of the grafting method, either simultaneous or pre-irradiation, depends on the properties of the polymer substrate and the monomer. ichtj.waw.pl
Composite Material Integration and Interfacial Science
The integration of this compound into composite materials and the science of interfaces are critical areas of research in polymer and materials science. The unique chemical properties of this compound allow it to play a significant role in enhancing the performance of composite materials, particularly at the interface between different phases. This section explores the mechanisms by which this compound improves interfacial adhesion, reinforces polymer matrices, and enables the formation of advanced nanostructures for specialized applications.
Interfacial Adhesion Enhancement Mechanisms in Polymer Composites (e.g., Glass Fiber, Carbon Fiber)
The performance of fiber-reinforced polymer composites is heavily dependent on the adhesion between the fiber reinforcement and the polymer matrix. This compound-based adhesion promoters, such as the commercially available Volan®, are utilized to enhance this interfacial bonding. nmt.edu These adhesion promoters are formulated solutions containing surface-complexing monomers of Chromium (III) Methacrylate. nmt.edu
The primary mechanism involves the this compound molecules attaching to the inorganic or polar surfaces of fibers like glass and carbon. The molecules orient themselves with their polymerizable methacrylate groups extending outwards, which can then react and form covalent bonds with a variety of thermosetting resins, including polyesters, epoxies, and acrylics. nmt.edu This creates a strong chemical bridge between the fiber surface and the polymer matrix, facilitating efficient stress transfer from the matrix to the reinforcement.
In the case of glass fibers, which have hydroxyl groups on their surface, the chromium complex in the adhesion promoter can react with these groups. Similarly, for carbon fibers, which can be surface-treated to introduce functional groups, the this compound can form strong chemical bonds. nmt.edu The effectiveness of these adhesion promoters is crucial for ensuring the durability and mechanical integrity of the composite material, particularly in demanding applications.
The application of a this compound-based finish is a key component in the manufacturing of glass fiber roving for use in unsaturated polyester (B1180765) resins. nmt.edu This treatment not only improves adhesion but can also act as an anti-static agent, which is beneficial during processing. nmt.edu
Below is a table summarizing the typical composition of a commercial this compound-based adhesion promoter:
| Component | Percentage (%) |
| Chrome Complex (active ingredient) | 19-21 |
| Chromium | 6.0 |
| Chloride | 8.2 |
| Methacrylic acid | 5.1 |
| Solvent Carrier | 79-81 |
| - Isopropanol | 40 |
| - Acetone | 10 |
| - Water | 30 |
| Data sourced from a typical analysis of Volan® bonding agent. nmt.edu |
Reinforcement of Polymer Matrices (e.g., PMMA) with Chromium-Containing Nanostructures
The incorporation of nanoparticles into polymer matrices is a well-established method for enhancing their mechanical and thermal properties. uobaghdad.edu.iqresearchprotocols.orgactascientific.com While direct studies on the reinforcement of Polymethyl Methacrylate (PMMA) with this compound nanostructures are not extensively documented, the principles of reinforcement with other metal oxide nanoparticles can be applied to understand the potential effects of chromium-containing nanostructures.
Research has shown that adding nanoparticles such as Al2O3, TiO2, and ZrO2 to PMMA can significantly improve properties like impact strength, Young's modulus, and hardness. uobaghdad.edu.iqtaylors.edu.myresearchgate.net The improvement in these properties is attributed to the high surface area of the nanoparticles and their ability to interact with the polymer chains, restricting their movement and thereby increasing the stiffness and strength of the composite. uobaghdad.edu.iq
For chromium-containing nanostructures, such as chromium oxide nanoparticles which could be synthesized from a this compound precursor, a similar reinforcing effect would be anticipated. The dispersion of these nanoparticles within the PMMA matrix would be critical to achieving optimal performance. Good dispersion ensures a larger interfacial area between the nanoparticles and the polymer, leading to more effective load transfer.
The table below presents a summary of the effects of different nanoparticles on the mechanical properties of PMMA, which can serve as a reference for the expected impact of chromium-containing nanostructures.
| Nanoparticle | Concentration (wt%) | Effect on Impact Strength | Effect on Young's Modulus | Effect on Hardness |
| Al2O3 | 1, 2, 3 | Increase | Increase | Increase |
| TiO2 | 1, 3, 5, 7 | Significant Increase | Increase | Increase |
| ZrO2 | 1, 2, 3, 4, 5 | Increase | Increase | Increase |
| This table is a compilation of findings from multiple studies on PMMA nanocomposites. uobaghdad.edu.iqtaylors.edu.myresearchgate.net |
The surface treatment of these nanoparticles is often necessary to improve their compatibility with the polymer matrix and ensure a homogeneous distribution. actascientific.com Silane coupling agents are commonly used for this purpose. actascientific.com In the context of chromium-containing nanostructures, the inherent reactivity of a precursor like this compound could potentially facilitate better interaction with the PMMA matrix.
Formation of Core/Shell Nanocapsules for Controlled Release Applications
Core/shell nanocapsules are vesicular systems with a liquid or solid core enclosed by a polymeric shell, which are widely used for the controlled release of active substances. researchgate.net The synthesis of nanocapsules containing chromium compounds within a PMMA shell has been demonstrated as an effective method for achieving delayed release. researchgate.net
One method for creating these nanocapsules is through an inverse miniemulsion evaporation process. researchgate.net In this technique, aqueous nanodroplets containing a chromium salt, such as chromium chloride, are dispersed in an organic solvent mixture that contains dissolved PMMA. researchgate.net As the more volatile organic solvent evaporates, the PMMA precipitates around the aqueous droplets, forming a solid shell and thus creating the core/shell nanostructure. researchgate.net
The properties of these chromium-containing nanocapsules, such as their size, chromium loading, and entrapment efficiency, can be tuned by varying the synthesis parameters. researchgate.net Research has shown that these nanocapsules can effectively delay the release of the encapsulated chromium, with release times extending up to several weeks. researchgate.net This controlled release is governed by the diffusion of the chromium ions through the PMMA shell. researchgate.net
The following table summarizes the tunable properties of chromium-containing PMMA nanocapsules from a representative study:
| Property | Range |
| Size | 358–983 nm |
| Chromium Loading | 7.1–19.1% |
| Entrapment Efficiency | 11.7%–80.2% |
| Gelation Time Prolongation | Up to 27 days |
| Data based on the synthesis of Cr(III)-containing nanocapsules. researchgate.net |
Such core/shell nanocapsules have potential applications in various fields, including as delayed crosslinkers in secondary oil recovery, where the controlled release of chromium ions is required to trigger the gelation of polymers at a specific time and location within an oil reservoir. researchgate.net
Advanced Applications in Materials Science and Engineering
Catalytic Applications in Chemical Transformations
The reactivity of the chromium center in chromium methacrylate (B99206) complexes makes them suitable for catalyzing a range of chemical reactions. These applications are pivotal in both oxidation processes and the synthesis of polymers with tailored properties.
Exploration in Oxidation Reactions
Chromium-based complexes featuring methacrylate ligands have been investigated for their catalytic efficacy in oxidation reactions, which are fundamental to the production of numerous industrial chemicals. Research has demonstrated that chromium (III) complexes containing methacrylate ligands can serve as efficient catalysts for the epoxidation of alkenes. smolecule.com This process, which converts alkenes into their corresponding epoxides, is critical for the synthesis of various valuable products, including polymers and pharmaceuticals. smolecule.com The mechanism involves the chromium center facilitating the transfer of an oxygen atom to the double bond of the alkene. The presence of the methacrylate ligand can influence the catalyst's stability and reactivity.
General research into chromium-based oxidation catalysts highlights their effectiveness in converting a variety of combustible materials, including hydrocarbons and polymers, in heated reaction zones in the presence of oxygen. google.com While not specific to chromium methacrylate, this broader context underscores the oxidative power of chromium compounds. The oxidation process of chromium itself, from its metallic state to chromate, is a complex, multi-step reaction involving several intermediates. researchgate.net Understanding these fundamental oxidation mechanisms provides insight into how chromium-methacrylate complexes might behave and be optimized for specific catalytic oxidation tasks. researchgate.net
Advanced Polymerization Catalysis for Specific Architectures
Chromium-based catalysts are extensively used in the industrial production of polyolefins, accounting for a significant portion of all polyethylene (B3416737) resins manufactured globally. icp.ac.ru These catalysts, including chromium oxide and organochromium types, are valued for their ability to produce polymers with specific and desirable properties, such as a broad molecular weight distribution (MWD), excellent processing characteristics, and the presence of long-chain branching. alfachemic.comuu.nl
The performance of these catalysts is highly dependent on their structure and the conditions of the polymerization reaction. For instance, silylchromate-based catalysts are known to produce polyethylene with a broader MWD compared to chromium oxide-on-silica catalysts. google.com The ability to copolymerize ethylene (B1197577) with α-olefins like 1-hexene (B165129) allows for the production of linear low-density polyethylene (LLDPE) with controlled branching. icp.ac.ruuu.nl The methacrylate component in a chromium catalyst can provide a handle for tethering the catalyst to a support or for integration into a polymer structure, potentially influencing the final polymer architecture. While much of the industrial application focuses on simpler chromium oxide catalysts, the principles of olefin polymerization they govern are applicable to more complex organochromium systems. icp.ac.ruresearchgate.net
Research into methacrylate polymerization, in general, has advanced toward high-throughput methods to explore the vast libraries of possible polymers and their properties. nih.gov This includes creating variations in polymer architecture, such as random versus block structures, which highlights the importance of precise catalyst control to achieve specific polymer designs. nih.gov
Development of Advanced Composite Materials
This compound plays a crucial role as a bonding agent, significantly improving the performance of composite materials by enhancing the interface between inorganic reinforcements and organic polymer matrices.
Enhancing Structural and Mechanical Properties of Composites
A key application of this compound is as a surface-active coupling agent, often known by the trade name Volan®. nmt.edu This bonding agent, a chromium (III) methacrylate complex, is designed to improve the adhesion between inorganic surfaces (like glass fibers, silica (B1680970), and metals) and a wide variety of thermosetting resins, including polyesters, epoxies, and acrylics. smolecule.comnmt.edu By forming a durable chemical bridge at the interface, it significantly enhances the mechanical properties and durability of the resulting composite materials. smolecule.com
The application of a this compound finish to glass fibers, for example, is a standard industry practice for producing reinforced plastics used in numerous sectors. nmt.edu The treatment improves the laminate strength of the composite, a critical factor for structural applications. nmt.edu The presence of this coating not only increases the bond strength but can also impart other beneficial properties, such as acting as an anti-static agent on fillers like silica microspheres, which improves their handling and dispersion within the polymer matrix. nmt.edu The effectiveness of these agents is crucial for the trouble-free processing and long-term performance of composite parts. nmt.edu
| Property | Value | Reference |
|---|---|---|
| Appearance | Dark Green Liquid | nmt.edu |
| Specific Gravity (at 20°C) | ~1.02 | nmt.edu |
| Active Ingredient (Chrome Complex) | 19-21% | nmt.edu |
| Chromium Content | 6.0% | nmt.edu |
| Solvent Carrier | 79-81% (Isopropanol, Acetone, Water) | nmt.edu |
Integration into Optical and Electronic Materials (e.g., Nanocomposites for Nanoelectronics and Photonics)
The integration of chromium-based compounds and methacrylate polymers into advanced materials opens possibilities for new optical and electronic applications. Polymethyl methacrylate (PMMA) is a widely used polymer matrix for nanocomposites due to its excellent optical properties. mdpi.combohrium.com Incorporating inorganic nanoparticles can tailor these properties, such as increasing the refractive index for applications in optical waveguides and lenses. mdpi.comgoogle.combohrium.com
This compound can be envisioned as a surface modifier for these nanoparticles, ensuring their stable dispersion within the PMMA matrix and creating a strong interface, which is critical for maintaining optical clarity and enhancing mechanical properties. port.ac.uk Furthermore, two-dimensional chromium-based materials are being explored for their potential in nanoelectronics and clean energy conversion. aps.org Janus monolayers of chromium compounds, for example, exhibit properties that make them suitable for forming p-n vertical junctions, a fundamental component of electronic devices. aps.org The functionalization of such 2D materials with organic molecules like methacrylates could provide a pathway to integrate them into polymer-based devices. Chromium (III)-based complexes have also been explored as luminescent sensors for detecting specific anions, indicating a potential application in chemical sensing devices. smolecule.com
Adsorption and Separation Technologies for Metal Ions
Methacrylate-based polymers have demonstrated significant potential in environmental remediation, particularly in the adsorption and separation of heavy metal ions from aqueous solutions. While this compound itself is not typically used as an adsorbent, polymers containing methacrylate functional groups are highly effective for capturing metal ions, including chromium.
Polypropylene grafted with dimethylaminoethylmethacrylate (DMAEMA), for instance, has been successfully used to adsorb Chromium(VI) ions from water. scielo.org.mx The amine groups on the methacrylate moiety provide active sites for binding the metal ions. Similarly, poly(N,N-dimethylaminoethyl methacrylate) has been utilized in polymer-enhanced ultrafiltration (PEUF) techniques to remove Cr(VI). scispace.com In these systems, the polymer selectively binds to the target metal ions in the solution, and the resulting large polymer-metal complex can then be easily separated from the water using an ultrafiltration membrane.
The efficiency of the adsorption process is often highly dependent on the pH of the solution, as this affects both the surface charge of the adsorbent and the chemical species of the metal ion in the water. scispace.comnih.gov Ion-imprinted polymers (IIPs) represent a more advanced application of this technology. An IIP specific for Cr(VI) was prepared by copolymerizing a functional monomer (like 2-vinylpyridine) and a cross-linking monomer (ethylene glycol dimethacrylate) in the presence of the target chromate ion. scielo.org.za After polymerization, the template ion is removed, leaving behind cavities that are specifically shaped to selectively re-bind Cr(VI) ions, even in the presence of other competing ions. scielo.org.za
| Adsorbent Material | Methodology | Key Finding | Reference |
|---|---|---|---|
| Polypropylene grafted with dimethylaminoethylmethacrylate (PP-g-DMAEMA) | Batch Adsorption | Maximum adsorption capacity (q_max) was found to be 0.3103 x 10⁻⁴ mol/g. | scielo.org.mx |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Polymer-Enhanced Ultrafiltration (PEUF) | Effective removal of Cr(VI) with efficiency dependent on pH and polymer-to-metal molar ratio. | scispace.com |
| Cr(VI) Ion-Imprinted Polymer (IIP) with EGDMA cross-linker | Selective Adsorption | Demonstrated high selectivity for Cr(VI) ions, with a maximum retention capacity of 37.58 mg/g. | scielo.org.za |
| Strong Anion Exchange Resin | Batch Adsorption | Successfully retained Cr(VI) with a maximum adsorption capacity of 173.8 mg/g. | researchgate.net |
Design of Chromium-Based Polymeric Adsorbents for Hexavalent Chromium Remediation
The development of effective adsorbents is a critical area of research for the remediation of water contaminated with hexavalent chromium (Cr(VI)), a toxic and carcinogenic pollutant. Synthetic polymers have emerged as a promising class of materials for this purpose due to their high efficiency, ease of design, and cost-effectiveness. nih.govresearchgate.net These polymeric adsorbents are designed to have a high affinity for Cr(VI) ions, facilitating their removal from aqueous solutions. rsc.org
The application of various adsorbent materials for the sequestration of toxic Cr(VI) has received significant attention. rsc.org Mitigation of chromium contamination has been achieved by leveraging the physicochemical properties of Cr(VI) in aqueous solutions. rsc.org A wide array of adsorbents, including synthetic polymers, activated carbons, biomass, and nanoparticles, have been successfully employed for Cr(VI) remediation. researchgate.netrsc.org Initially, materials were used in their natural state, but contemporary research focuses on the generation and application of composite materials for enhanced performance. rsc.org
Synthetic polymer-based adsorbents, in particular, have been a subject of intense research. rsc.org For instance, cross-linked copolymers have been functionalized with various chemical groups to act as anion exchangers for Cr(VI) removal. rsc.org The modification of both the structure and the functional groups on the adsorbent is a key strategy to achieve superior adsorption performance. rsc.org The combination of polymers with other materials, such as coating polysulfide rubber on activated carbon, has been shown to increase Cr(VI) removal efficiency. mdpi.com Similarly, modifying graphene oxide with poly(allylamine hydrochloride) cross-linked amino groups resulted in a composite with a significantly higher adsorption capacity for Cr(VI) compared to pure graphene oxide. mdpi.com
The performance of these polymeric adsorbents is often evaluated based on their maximum adsorption capacity. For example, some activated carbon adsorbents have shown capacities as high as 315 mg g⁻¹ for Cr(VI). rsc.org The effectiveness of these materials underscores the potential of designing polymer-based systems for environmental remediation applications. researchgate.netrsc.org
Elucidation of Adsorption Kinetics and Isotherm Models (e.g., Pseudo-Second Order, Freundlich, Langmuir, Sips)
To understand and optimize the performance of polymeric adsorbents for hexavalent chromium (Cr(VI)) removal, researchers employ various kinetic and isotherm models to describe the adsorption process. These models provide critical insights into the adsorption mechanism, the rate of uptake, and the maximum adsorption capacity of the material.
Adsorption Kinetics
The study of adsorption kinetics describes the rate at which Cr(VI) is removed from the solution. The pseudo-second-order (PSO) model is one of the most commonly used models and often provides the best fit for experimental data involving chemisorption processes. mdpi.commdpi.comnbu.edu.sanih.gov This model suggests that the rate-limiting step is a chemical reaction involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.govnih.gov The PSO model's applicability indicates that the adsorption of Cr(VI) by many polymeric and composite adsorbents is a chemisorption process. nih.gov Kinetic studies have shown that equilibrium times can be reached within minutes to several hours, depending on the specific adsorbent and experimental conditions. mdpi.comnbu.edu.sa
Adsorption Isotherms
Adsorption isotherms describe the equilibrium relationship between the concentration of Cr(VI) in the solution and the amount of Cr(VI) adsorbed onto the material's surface at a constant temperature. Several models are used to analyze this equilibrium data:
Langmuir Model : This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites and no interaction between adsorbed molecules. mdpi.complos.org It is often used to calculate the maximum adsorption capacity (q_m) of an adsorbent. plos.orgnih.gov Many studies have found that the Langmuir model provides an excellent fit for Cr(VI) adsorption data, indicating a homogeneous adsorption process. mdpi.comnbu.edu.saplos.orgnih.gov
Freundlich Model : This empirical model is applied to describe adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. mdpi.comresearchgate.net It is suitable for multilayer adsorption. The Freundlich isotherm is often used to assess the favorability of the adsorption process. mdpi.com
Sips (Langmuir-Freundlich) Model : The Sips model is a hybrid model that combines elements of both the Langmuir and Freundlich isotherms. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts the monolayer adsorption capacity characteristic of the Langmuir isotherm. This makes it a versatile model for describing heterogeneous adsorption systems. mdpi.com
The table below summarizes the findings from various studies on the adsorption of Cr(VI) using different adsorbent materials and the corresponding best-fit kinetic and isotherm models.
| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model(s) | Maximum Adsorption Capacity (q_m, mg/g) | Reference |
| Activated Walnut Shells | Pseudo-Second-Order | Langmuir | 93% removal efficiency | mdpi.com |
| Oil Palm Bagasse | Pseudo-Second-Order | Langmuir, Freundlich | 63.83 | mdpi.com |
| Quaternized Date Palm Waste | Pseudo-Second-Order | Langmuir, Redlich-Peterson, Sips | 22.26 | mdpi.com |
| Fe₂O₃-MnO₂-SnO₂ Nanoadsorbent | Pseudo-Second-Order | Langmuir | 69.2 | plos.org |
| Iron-Based Solid Waste Composite | Pseudo-Second-Order | Not specified | 393.79 | nih.gov |
Quantum Chemical Modeling of Sorption Mechanisms
Quantum chemical modeling, including molecular dynamics (MD) simulations, offers powerful tools to investigate the sorption mechanisms of hexavalent chromium (Cr(VI)) at the atomic and molecular level. mdpi.com These computational methods provide detailed insights into the interactions between Cr(VI) species and the functional groups on the surface of adsorbent materials, which are often difficult to obtain through experimental techniques alone.
By performing these simulations, researchers can elucidate the fundamental processes governing adsorption. mdpi.com For instance, MD simulations have been used to confirm experimental results and to identify the specific functional groups that are most influential in the adsorption process. mdpi.com Studies have shown that hydroxyl and carboxylate groups on the surface of activated carbon adsorbents play a critical role in binding chromium anions. mdpi.com
Quantum calculations can also be used to explore the adsorption mechanism of different Cr(VI) forms on the adsorbent surface. mdpi.com These models help to visualize and quantify the interactions, such as electrostatic attraction and the formation of chemical bonds, between the contaminant and the material. This deeper understanding of the sorption mechanism is invaluable for the rational design and development of new, more efficient adsorbent materials. By identifying the key chemical features responsible for strong binding, materials can be synthesized with an enhanced density of these active sites, leading to improved remediation performance. mdpi.commdpi.com
Rheological Engineering of Polymeric Systems
Investigation of Viscous and Viscoelastic Properties of Chromium-Crosslinked Gels (e.g., Polyacrylamide Systems)
Chromium-crosslinked gels, particularly those based on polyacrylamide (PAAm), are widely studied for their unique rheological properties, which are crucial for applications such as enhanced oil recovery. onepetro.orgprinceton.edu The viscous and viscoelastic characteristics of these gels are typically investigated using dynamic shear oscillation measurements. bu.edu These studies measure the storage modulus (G'), which represents the elastic (solid-like) behavior, and the loss modulus (G''), which represents the viscous (liquid-like) behavior of the material. bu.edunih.govresearchgate.net
The properties of these gels are highly dependent on several factors:
Crosslinker Concentration : The concentration of the chromium crosslinking agent significantly affects the gel's properties. The density of crosslinks within the polymer network is determined by the amount of chromium ions available to interact with the polymer molecules. onepetro.org
Temperature and Salinity : Environmental conditions such as temperature and salinity also play a role in the final rheological properties of the gel, although studies often keep these constant to isolate the effects of polymer and crosslinker concentration. nih.govresearchgate.net
Dynamic rheological studies show that as the gelation process proceeds, the material transitions from a liquid-like state (where G'' > G') to a solid-like, viscoelastic state (where G' > G''). bu.edu The final gel often exhibits a storage modulus that is significantly larger than the loss modulus, which is characteristic of a well-formed, cross-linked polymer network. bu.edu Furthermore, these chromium-crosslinked gels typically exhibit shear-thinning behavior, meaning their apparent viscosity decreases as the shear rate increases, a property characteristic of non-Newtonian fluids. mdpi.com
Analysis of Gelation Kinetics and Network Formation
The formation of a three-dimensional (3D) gel network in chromium-crosslinked polymer systems is a dynamic process that can be monitored and analyzed using rheological measurements. onepetro.org The analysis of gelation kinetics involves tracking the evolution of the storage modulus (G') over time, which provides insight into the rate of crosslink formation. onepetro.orgprinceton.edu
The gelation process involves several key steps. In a typical polyacrylamide-chromium system, Cr(VI) is reduced in situ to the more reactive Cr(III). onepetro.org These Cr(III) ions then interact with functional groups (like carboxylate groups on partially hydrolyzed polyacrylamide) on the polymer chains. onepetro.orgmst.edu This interaction, or crosslinking reaction, is a ligand-exchanging process. mst.edu
The process can be divided into two main stages:
Intermolecular Crosslinking : Subsequently, the chromium ions form crosslinks between different polymer molecules. onepetro.orgmst.edu As more of these intermolecular links form, a 3D network begins to build. The "gel point" is reached when this network becomes continuous or "infinite" in extent throughout the solution. onepetro.org
The gelation time (t_g) is a critical parameter, representing the time required to reach the gel point. nih.govnih.gov This time is highly sensitive to thermodynamic conditions such as temperature, pH, and the concentrations of the polymer, chromium ions, and any reducing agents. onepetro.orgnih.gov Theoretical models show that the gelation time can be separated into a relaxation time component and a thermodynamic factor that depends on the "quench depth"—how far the system conditions are from the equilibrium gel point. nih.gov As conditions approach the threshold for gelation, the gelation time can increase significantly, showing a logarithmic divergence. nih.gov Studies have found that the initial rate of crosslink formation in some anionic polyacrylamide systems is second order with respect to the chromium ion concentration, suggesting the involvement of a binuclear chromium complex in the crosslinking mechanism. onepetro.org
Rheological Behavior of Polymer Nanocomposites with Chromium Components
The incorporation of nanoparticles into chromium-containing polymer systems creates polymer nanocomposites (PNCs) with complex and tunable rheological behaviors. Understanding these properties is essential for the processing and application of these advanced materials. nih.govchemrxiv.org The rheological characteristics of PNCs are influenced by the interplay between the polymer matrix, the nanoparticles, and the chromium components, which may act as crosslinkers or be part of the nanoparticle structure.
The addition of nanofillers, such as carbon nanotubes or spherical nanoparticles, to a polymer matrix generally leads to significant changes in its viscoelastic properties. nih.govmdpi.com Key observations include:
Increased Viscosity and Moduli : Typically, the shear viscosity, storage modulus (G'), and loss modulus (G'') increase with the addition of nanoparticles. nih.govchemrxiv.org This is due to the hydrodynamic effects of the fillers and the formation of a filler network within the polymer matrix. researchgate.net
Shear Thinning : PNCs often exhibit pronounced shear-thinning behavior, where viscosity decreases at higher shear rates. chemrxiv.org This is attributed to the alignment of nanoparticles and the disruption of the filler network under shear flow. chemrxiv.org
Rheological Percolation Threshold : At a certain concentration, the nanoparticles can form an interconnected, semi-3D network throughout the polymer matrix. This point is known as the rheological percolation threshold. mdpi.com Beyond this threshold, the material often transitions from liquid-like to solid-like rheological behavior, characterized by a significant increase in the storage modulus, especially at low frequencies. mdpi.com
The final rheological properties of a polymer nanocomposite depend on a multitude of factors, including the concentration, size, shape, and orientation of the nanoparticles, as well as the strength of the interactions between the polymer, the nanoparticles, and any chromium crosslinking agents. nih.govresearchgate.net The dispersion of the nanofiller is also critical; a uniform dispersion typically leads to more significant enhancements in rheological properties compared to aggregated structures. nih.govmdpi.com Molecular dynamics simulations are increasingly used to understand the microscopic mechanisms behind these observed rheological behaviors, such as the evolution of the nanoparticle network and the stretching of polymer chains under shear. chemrxiv.org
Theoretical and Computational Chemistry Studies on Chromium Methacrylate
Quantum Chemical Modeling of Molecular and Electronic Structure
Quantum chemical modeling serves as a powerful tool to elucidate the fundamental characteristics of chromium methacrylate (B99206), including its three-dimensional geometry and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of chromium methacrylate, DFT is employed to determine the most stable arrangement of atoms (geometry optimization) and to calculate various electronic properties.
Initial DFT calculations would typically involve optimizing the geometry of the chromium (III) methacrylate monomer, [Cr(O₂CCH₃=CH₂)₃]. The process involves finding the coordinates of each atom that correspond to the minimum energy of the molecule. Key parameters obtained from such an optimization include bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a range of electronic properties can be calculated. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing insights into its electrostatic potential and how it will interact with other molecules.
Mulliken and Natural Population Analysis (NPA): These methods are used to assign partial charges to each atom in the molecule, which can help in understanding the nature of the chemical bonds (ionic vs. covalent character).
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
The stability of the this compound complex is largely determined by the strength of the bond between the chromium ion and the methacrylate ligands. Computational methods can quantify this interaction through the calculation of binding energies.
The binding energy (BE) can be calculated using the following equation:
BE = Ecomplex - (Emetal_ion + n * Eligand)
Where:
Ecomplex is the total energy of the this compound complex.
Emetal_ion is the energy of the isolated chromium (III) ion.
Eligand is the energy of a single methacrylate ligand.
n is the number of ligands (typically 3 for chromium (III) methacrylate).
A more negative binding energy indicates a more stable complex. These calculations are often performed using high-level quantum mechanical methods, such as DFT or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for higher accuracy. The choice of basis set is also crucial for obtaining reliable results.
| Computational Method | Basis Set | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | -350 |
| MP2 | cc-pVTZ | -375 |
| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | -385 |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
For this compound, a key reaction is its polymerization. Computational methods can be used to simulate the initiation and propagation steps of this process. This involves identifying the transition states for each step and calculating the associated activation energies.
Initiation: The simulation would model the interaction of an initiator (e.g., a radical species) with the vinyl group of the methacrylate ligand. By calculating the potential energy surface, the lowest energy pathway for the formation of the initial monomer radical can be determined.
Propagation: Subsequent steps involve the addition of more this compound monomers to the growing polymer chain. Computational modeling can predict the stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic, or atactic) by comparing the activation energies for different modes of monomer addition.
These simulations provide valuable information on the kinetics and thermodynamics of the polymerization process, helping to predict the reaction rates and the likely structure of the final polymer.
This compound is often used to improve the adhesion between a polymer matrix and a filler material in composites. Computational modeling can shed light on the nature of the interactions at the interface.
Molecular dynamics (MD) simulations are particularly well-suited for this purpose. A model system would be constructed, consisting of a polymer matrix (e.g., polypropylene), a filler surface (e.g., silica (B1680970) or glass), and this compound molecules at the interface. The simulation would then track the movements of all atoms over time, allowing for the study of:
Adsorption Energy: The strength of the interaction between this compound and the filler surface can be calculated.
Interfacial Structure: The orientation and conformation of the this compound molecules at the interface can be determined.
Mechanical Properties: The simulations can be used to predict how the presence of this compound affects the mechanical properties of the interface, such as its shear strength and toughness.
Advanced Simulation of Polymer and Material Behavior
Beyond the molecular level, computational simulations can be used to predict the bulk properties of polymers and materials derived from this compound. These multiscale modeling approaches bridge the gap between molecular behavior and macroscopic properties.
Techniques such as coarse-grained molecular dynamics and dissipative particle dynamics allow for the simulation of larger systems over longer timescales than are accessible with all-atom MD. These methods can be used to predict properties like:
Glass Transition Temperature (Tg): A key property of polymers that determines their transition from a rigid, glassy state to a more flexible, rubbery state.
Mechanical Modulus: A measure of the stiffness of the material.
Viscoelastic Properties: The response of the material to an applied stress or strain, which is important for understanding its processability and performance in various applications.
By systematically varying the composition and structure of the simulated polymer (e.g., the concentration of this compound), these simulations can guide the development of new materials with tailored properties.
Molecular Dynamics Simulations of Polymer Network Formation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide insights into the polymerization process and the three-dimensional structure of the resulting polymer network. These simulations model the interactions between atoms and molecules over time, allowing for the observation of dynamic processes such as bond formation and crosslinking.
The formation of a polymer network from this compound monomers can be simulated by defining the initial positions and velocities of the molecules and then calculating their trajectories based on a given force field. The force field is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. For a system containing this compound, the force field would need to accurately represent the covalent bonds within the methacrylate ligands, the ionic interactions involving the chromium(III) centers, and the non-covalent interactions between different parts of the polymer chains.
Key aspects that can be investigated using MD simulations include:
Crosslinking Density: By simulating the polymerization reaction, it is possible to predict the degree of crosslinking in the final polymer network. This is a critical parameter as it strongly influences the mechanical properties of the material.
Network Homogeneity: MD simulations can reveal whether the crosslinks are distributed uniformly throughout the material or if there are regions of higher or lower crosslink density. Inhomogeneities in the network structure can lead to variations in mechanical strength and other properties.
| Simulation Parameter | Typical Value/Description |
|---|---|
| Force Field | A combination of a standard polymer force field (e.g., OPLS-AA, AMBER) with custom parameters for the chromium-carboxylate interactions. |
| System Size | A simulation box containing several hundred to a few thousand this compound monomers. |
| Ensemble | NPT (isothermal-isobaric) ensemble to simulate constant temperature and pressure conditions, mimicking experimental settings. |
| Time Step | 1-2 femtoseconds (fs) to accurately capture atomic vibrations. |
| Simulation Time | Several nanoseconds (ns) to microseconds (µs) to observe the progression of the polymerization and network formation. |
The results of such simulations would provide a detailed atomistic picture of the polymer network, which is essential for understanding and predicting its macroscopic properties.
Application of Percolation Theory to Rheological Transitions
Percolation theory is a mathematical concept that describes the formation of long-range connectivity in random systems. In polymer science, it is particularly useful for modeling the sol-gel transition, which is the point at which a liquid monomer solution (sol) transforms into a solid-like gel. This transition is a critical phenomenon that can be described by the principles of percolation.
The rheological properties of a polymerizing system, such as its viscosity and elasticity, change dramatically at the gel point. Before the gel point, the system behaves as a viscous liquid. As the polymerization proceeds, polymer chains grow and crosslink, leading to an increase in viscosity. At the gel point, a continuous network of polymer chains spans the entire system for the first time, and the material begins to exhibit solid-like elastic behavior.
For this compound, the chromium(III) ions act as trifunctional crosslinkers, connecting three methacrylate chains. The application of percolation theory can help predict the critical extent of reaction (gel point) at which this network-spanning cluster emerges.
Key concepts from percolation theory applicable to this compound rheology include:
Percolation Threshold (p_c): This is the critical fraction of bonds (in this case, reacted methacrylate groups) that must be formed for a continuous network to appear. The value of the percolation threshold depends on the geometry and connectivity of the system.
Scaling Laws: Near the percolation threshold, physical properties such as the viscosity (η) and the elastic modulus (G) are predicted to follow power-law scaling relationships. For example, below the gel point, the viscosity is expected to diverge as: η ∼ (p_c - p)^-s where p is the extent of reaction and s is a critical exponent. Above the gel point, the elastic modulus is expected to grow as: G ∼ (p - p_c)^t where t is another critical exponent.
The table below summarizes the expected rheological behavior of a polymerizing this compound system based on percolation theory.
| State of the System | Description | Expected Rheological Behavior |
|---|---|---|
| Sol (Below Gel Point) | The system consists of disconnected, branched polymer clusters of varying sizes. | Viscous liquid behavior. Viscosity increases as the reaction approaches the gel point. |
| Gel Point | The first appearance of a single, sample-spanning polymer network. | Transition from liquid-like to solid-like behavior. The material exhibits both viscous and elastic properties. |
| Gel (Above Gel Point) | The system consists of a continuous polymer network and a soluble fraction (sol). | Solid-like behavior with a measurable elastic modulus that increases with the extent of reaction. |
By applying percolation theory, it is possible to model the evolution of the rheological properties of this compound during its polymerization, providing valuable insights for controlling the material's properties for various applications.
Future Research Directions and Emerging Paradigms in Chromium Methacrylate Chemistry
Development of Novel Synthetic Routes with Enhanced Control and Sustainability
Current synthetic strategies for chromium methacrylate (B99206), such as the reaction of a chromium(III) salt with sodium methacrylate, provide a foundation for the production of this compound. researchgate.net A known method involves the reaction of chromium(III) chloride (CrCl₃) with sodium methacrylate in an aqueous solution to yield tris(methacrylato)chromium(III) as a microcrystalline powder. researchgate.net However, future research will prioritize the development of synthetic routes that offer greater control over product characteristics and adhere to the principles of green chemistry.
Key research objectives in this area include:
Atom Economy and Waste Reduction: Designing syntheses that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring solvent-free reaction conditions or utilizing catalytic methods that proceed with high efficiency.
Use of Sustainable Feedstocks: Investigating the use of bio-based methacrylic acid, derived from renewable resources, to reduce the reliance on petrochemical feedstocks. acs.org
Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through the use of novel catalysts or unconventional energy sources like microwave or ultrasonic irradiation.
Control over Polymer Architecture: For polymerization applications, research will focus on controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to precisely control the molecular weight, polydispersity, and architecture of chromium-containing polymers.
A comparative overview of a conventional versus a potential sustainable synthetic route is presented below.
| Feature | Conventional Route | Potential Sustainable Route |
| Chromium Source | CrCl₃ | Chromium salts from recycled sources |
| Methacrylate Source | Petrochemical-based Methacrylic Acid | Bio-based Methacrylic Acid |
| Solvent | Aqueous solution | Supercritical CO₂ or solvent-free |
| Process | Batch processing | Continuous flow processing |
| Energy Input | Conventional heating | Microwave or ultrasonic assistance |
| Waste | Aqueous salt waste | Minimized waste streams |
This table presents a conceptual comparison between existing and potential future synthetic methodologies.
Exploration of Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the reaction kinetics, mechanisms, and intermediate species involved in the synthesis and polymerization of chromium methacrylate is crucial for process optimization and control. The adoption of advanced, in-situ characterization techniques is a key emerging paradigm. These methods allow for real-time analysis of the reacting mixture without the need for sample extraction, providing dynamic information about the chemical and physical transformations as they occur. mt.comspectroscopyonline.com
Promising in-situ techniques for this compound chemistry include:
Spectroscopic Methods:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the disappearance of methacrylate C=C bonds and the formation of polymer chains in real-time. mt.comresolvemass.ca They can also provide insights into the coordination environment of the chromium ion by tracking changes in the Cr-O bond vibrations. mdpi.com
UV-Vis Spectroscopy: Useful for tracking changes in the electronic transitions of the chromium(III) ion, which can indicate changes in its coordination sphere during reaction. researchgate.net
X-ray Techniques:
In-situ Synchrotron X-ray Diffraction (XRD): For solid-state reactions or crystallization processes, in-situ XRD can follow the formation of crystalline phases of this compound or its derivatives, identifying any transient or metastable intermediates. researchgate.netmdpi.com This is particularly valuable for mechanochemical syntheses. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed molecular-level information on the reaction progress, including monomer conversion and the formation of different polymer structures. mdpi.commeasurlabs.com
| Technique | Information Gained | Applicability to this compound |
| In-situ FTIR/Raman | Functional group analysis, monomer conversion, polymerization kinetics. mt.comresolvemass.ca | Real-time monitoring of methacrylate polymerization and Cr-O coordination. mdpi.com |
| In-situ UV-Vis | Changes in metal ion electronic environment. researchgate.net | Probing the coordination sphere of the Cr(III) center during synthesis. researchgate.net |
| In-situ XRD | Crystalline phase formation, identification of intermediates. researchgate.net | Monitoring solid-state synthesis or crystallization processes. mdpi.com |
| In-situ NMR | Molecular structure, reaction kinetics, product purity. measurlabs.com | Detailed analysis of reaction pathways in solution. mdpi.com |
This interactive table summarizes key in-situ characterization techniques and their potential applications in this compound research.
Rational Design of Next-Generation Functional Materials
The future of this compound lies in its use as a building block for advanced functional materials with precisely engineered properties. Rational design, which combines computational modeling with experimental synthesis, is becoming an indispensable tool for accelerating materials discovery. nih.govitmo.ru By predicting structure-property relationships, researchers can strategically design this compound-based materials for specific applications.
Areas of focus for the rational design of this compound materials include:
Catalysis: The chromium(III) center can act as a catalytic site. Computational studies can help design this compound-based polymers or metal-organic frameworks (MOFs) with optimized active sites for specific chemical transformations, such as oxidation reactions. researchgate.net
Adsorbents for Environmental Remediation: Polymers containing this compound can be designed to have a high affinity for specific pollutants. For instance, modifying glycidyl (B131873) methacrylate resins can create effective adsorbents for removing hexavalent chromium from water. mdpi.comtandfonline.com Computational models can be used to simulate the binding interactions between the polymer's functional groups and target pollutants, guiding the synthesis of more efficient and selective sorbents. mdpi.com
Advanced Composites: Incorporating this compound into polymer composites can enhance their thermal stability, mechanical strength, and wear resistance. arkema.com Molecular dynamics simulations can predict the interfacial interactions between the chromium-containing polymer and filler materials, enabling the design of composites with superior performance for aerospace or automotive applications. arkema.com
| Material Class | Design Principle | Target Application |
| Catalysts | Optimization of Cr(III) active site accessibility and electronic properties. | Selective oxidation, polymerization. researchgate.net |
| Sorbents | Maximizing binding sites and selectivity for specific ions. | Water purification, removal of heavy metals like Cr(VI). mdpi.comtandfonline.com |
| Composites | Enhancing interfacial adhesion and thermal stability. | High-performance structural components. arkema.com |
| Coatings | Improving hardness, corrosion resistance, and wear resistance. | Protective surface coatings. icdacr.com |
This table illustrates the application of rational design principles for developing functional materials based on this compound.
Interdisciplinary Research Integrating this compound into Emerging Technologies
The unique properties of this compound, combining the functionality of a transition metal with the processability of a polymerizable monomer, make it a candidate for integration into a wide range of emerging technologies. This will require collaborative, interdisciplinary research spanning chemistry, materials science, engineering, and environmental science.
Potential areas for interdisciplinary research include:
Advanced Manufacturing: The use of this compound in photopolymer resins for 3D printing (stereolithography or digital light processing) could enable the fabrication of objects with enhanced thermomechanical properties or catalytic activity.
Smart Materials: Chromium(III) complexes are known for their distinct optical and magnetic properties. Integrating this compound into polymer networks could lead to the development of "smart" materials that respond to external stimuli such as light, temperature, or magnetic fields, with applications in sensing and actuation.
Nanotechnology: The synthesis of chromium-containing nanoparticles or nanocomposites offers avenues for new applications. For example, this compound could be used to functionalize the surface of nanoparticles, improving their dispersion in polymer matrices or imparting specific catalytic or magnetic properties. mdpi.com
Sustainable Chemistry: Further research into this compound-based catalysts and adsorbents contributes to the broader goals of sustainable development. researchgate.net This includes developing catalysts for greener chemical processes and creating materials for the effective removal of environmental pollutants. mdpi.comtandfonline.com
The convergence of these research directions will continue to expand the scientific understanding and technological applications of this compound, paving the way for the next generation of advanced materials.
Q & A
Q. Q1. What experimental protocols are recommended for synthesizing chromium methacrylate complexes with high purity?
Methodological Answer:
- Step 1 : Optimize ligand-to-metal ratios (e.g., 2:1 or 3:1 methacrylate:Cr) in anhydrous methanol under inert atmosphere to prevent oxidation .
- Step 2 : Characterize intermediates via FTIR (monitor C=O stretching at ~1650 cm⁻¹ for methacrylate coordination) and UV-Vis spectroscopy (d-d transitions in Cr³⁺ at 450–600 nm) .
- Step 3 : Isolate crystals via slow evaporation and validate structure via single-crystal XRD. Ensure R-factor < 0.05 for reliability .
Q. Q2. How can researchers distinguish this compound from analogous transition metal methacrylates (e.g., Fe, Co) using spectroscopic techniques?
Methodological Answer:
- Approach : Conduct comparative XPS analysis. This compound exhibits Cr 2p₃/₂ binding energy at ~576.5 eV, distinct from Fe (707–710 eV) or Co (778–781 eV) .
- Validation : Pair with TGA-DSC to identify decomposition profiles; chromium complexes typically show exothermic peaks at 250–300°C due to ligand oxidation .
Q. Q3. What are the critical parameters for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Key Variables :
- Solvent polarity (e.g., DMF vs. THF) affects coordination geometry .
- pH control (6.5–7.5) to prevent hydrolysis of Cr³⁺ ions .
- Strict inert conditions (N₂/Ar glovebox) to avoid Cr³⁺ → Cr⁶⁺ oxidation .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic applications?
Methodological Answer:
- Step 1 : Use Gaussian or ORCA software to model Cr-O bond dissociation energies. Compare with experimental TGA data to validate thermal stability .
- Step 2 : Simulate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. Correlate with cyclic voltammetry results (e.g., E₁/₂ for Cr³⁺/Cr²⁺ at −0.3 V vs. Ag/AgCl) .
Q. Q5. How should researchers address contradictions in reported solubility data for this compound across solvents?
Methodological Answer:
- Analysis Framework :
- Tabulate literature solubility values (e.g., in DMSO, acetone) and identify outliers .
- Replicate experiments under standardized conditions (25°C, 48 hr stirring). Use Karl Fischer titration to confirm solvent dryness .
- Statistically compare results via ANOVA (p < 0.05 threshold) to resolve discrepancies .
Q. Q6. What strategies mitigate ligand displacement in this compound under aqueous conditions?
Methodological Answer:
- Design :
- Introduce sterically bulky substituents (e.g., tert-butyl groups) on methacrylate ligands to hinder H₂O coordination .
- Monitor stability via ¹H NMR in D₂O; ligand dissociation manifests as peak broadening (T₂ relaxation > 50 ms) .
Data Interpretation & Validation
Q. Q7. How to validate the proposed octahedral geometry of this compound using magnetic susceptibility data?
Methodological Answer:
- Protocol :
- Measure μ_eff via SQUID magnetometry. For high-spin Cr³⁺ (d³), expect μ_eff ≈ 3.87 μB .
- Cross-reference with EPR spectra (g ≈ 1.98 for octahedral symmetry) .
Q. Q8. What statistical methods are appropriate for analyzing catalytic activity datasets of this compound?
Methodological Answer:
- Tools :
- Use nonlinear regression (e.g., Michaelis-Menten kinetics) for turnover frequency (TOF) calculations .
- Apply Grubbs’ test to identify outliers in replicate catalytic runs (α = 0.05) .
Literature & Ethics
Q. Q9. How to conduct a systematic review of this compound’s environmental toxicity using PRISMA guidelines?
Methodological Answer:
Q. Q10. What ethical considerations apply when publishing conflicting data on this compound’s stability?
Methodological Answer:
- Guidelines :
- Disclose all raw data (e.g., via Zenodo repository) to enable independent verification .
- Acknowledge funding sources and potential conflicts of interest per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
